1-Ethyl-4-phenylpyridin-1-ium
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Overview
Description
1-Ethyl-4-phenylpyridin-1-ium is a quaternary ammonium compound with the molecular formula C13H14N It is known for its structural similarity to the neurotoxin MPTP, which is associated with Parkinsonism
Preparation Methods
1-Ethyl-4-phenylpyridin-1-ium can be synthesized through the reaction of 4-phenylpyridine with ethyl iodide. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile, under reflux conditions. The product, this compound iodide, can be isolated and purified through recrystallization .
Chemical Reactions Analysis
1-Ethyl-4-phenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-4-phenylpyridin-1-ium has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of pyridinium salts.
Biology: Due to its structural similarity to MPTP, it is used in research related to neurotoxicity and Parkinson’s disease.
Medicine: It serves as a reference compound in the development of drugs targeting neurodegenerative diseases.
Industry: The compound’s unique properties make it useful in the synthesis of other chemical intermediates and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 1-ethyl-4-phenylpyridin-1-ium involves its interaction with biological molecules, particularly in the nervous system. It is believed to inhibit mitochondrial function by interfering with the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal damage. This mechanism is similar to that of MPTP, which is known to induce Parkinsonism .
Comparison with Similar Compounds
1-Ethyl-4-phenylpyridin-1-ium can be compared with other pyridinium salts, such as:
1-Methyl-4-phenylpyridinium (MPP+): Known for its neurotoxic effects and association with Parkinson’s disease.
1-Benzyl-4-phenylpyridinium: Another derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific ethyl group, which influences its reactivity and interaction with biological systems .
Properties
CAS No. |
106777-10-0 |
---|---|
Molecular Formula |
C13H14N+ |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-ethyl-4-phenylpyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3/q+1 |
InChI Key |
RKXWFNKMYXFZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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